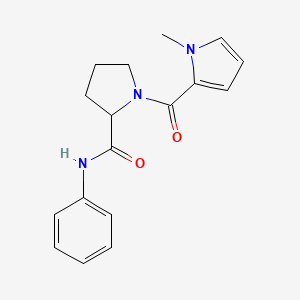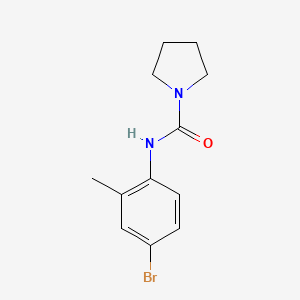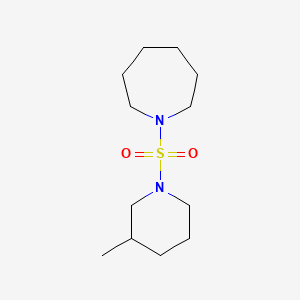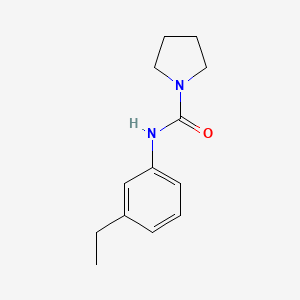
1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of indazole-derived synthetic cannabinoids and has been found to have similar effects to other cannabinoids such as THC.
Mécanisme D'action
The mechanism of action of 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide involves activation of CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide has also been found to have anti-inflammatory and analgesic effects, which may have potential therapeutic applications.
Biochemical and physiological effects:
1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide has been found to have similar effects to other cannabinoids such as THC, including altered perception, mood, and cognition. This compound has also been found to have anti-inflammatory and analgesic effects, which may have potential therapeutic applications in conditions such as chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide in lab experiments is its high affinity for CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using synthetic cannabinoids such as 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide is the potential for off-target effects and toxicity, which may affect the validity of experimental results.
Orientations Futures
There are many potential future directions for research on 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of synthetic cannabinoids in conditions such as chronic pain, inflammation, and neurodegenerative diseases. Another area of interest is the development of new synthetic cannabinoids with improved specificity and reduced toxicity. Overall, 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide and other synthetic cannabinoids have the potential to be valuable tools for scientific research and may have important therapeutic applications in the future.
Méthodes De Synthèse
The synthesis of 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide involves the reaction of 1-(1-methylpyrrole-2-carbonyl)-2-methylaminoethane with 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been found to have high affinity for CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. 1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide has also been used to investigate the potential therapeutic applications of synthetic cannabinoids in various medical conditions.
Propriétés
IUPAC Name |
1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-19-11-5-10-15(19)17(22)20-12-6-9-14(20)16(21)18-13-7-3-2-4-8-13/h2-5,7-8,10-11,14H,6,9,12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNDGCHMKAAREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCC2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methylpyrrole-2-carbonyl)-N-phenylpyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7517081.png)

![5-[(3-Chloro-4-fluorophenyl)sulfanylmethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7517091.png)
![[5-[(4-Methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methyl 3-(dimethylamino)benzoate](/img/structure/B7517099.png)
![N-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B7517107.png)



![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)
![N-[1-(3-bromophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7517153.png)
![N-[(5-bromo-2-fluorophenyl)methyl]propanamide](/img/structure/B7517158.png)
![N-[1-(3-bromophenyl)ethyl]propanamide](/img/structure/B7517165.png)